molecular formula C12H14ClNO3 B6149725 (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid CAS No. 496019-62-6

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid

Cat. No. B6149725
CAS RN: 496019-62-6
M. Wt: 255.7
InChI Key:
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Description

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid, also known as 2S-CPMB, is a synthetic organic compound that is primarily used in scientific research and experiments. It is a carboxylic acid derivative, and is often used as a reagent in various chemical reactions. In recent years, 2S-CPMB has emerged as a promising compound due to its wide range of applications in scientific research, including its use in biochemical and physiological experiments.

Scientific Research Applications

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid has a wide range of applications in scientific research. It is often used as a reagent in various chemical reactions, such as the synthesis of peptides and proteins. In addition, this compound can be used in biochemical and physiological experiments to study the effects of various compounds on the body. It has also been used in studies of the effects of drugs on the body, as well as in studies of the effects of environmental pollutants.

Mechanism of Action

The exact mechanism of action of (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to a change in their function. This change in function can then lead to a variety of physiological effects, depending on the type of protein that is affected.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, including those involved in the metabolism of drugs and toxins. In addition, this compound has been shown to affect the production of hormones, such as epinephrine and cortisol, and to affect the activity of ion channels. These effects can lead to changes in the body’s physiology, such as changes in blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain in large quantities. In addition, it is relatively stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to obtain a pure sample of this compound, and it can be difficult to control the concentration of the compound in experiments.

Future Directions

There are several potential future directions for the use of (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid in scientific research. For example, further research into the mechanism of action of the compound could lead to a better understanding of its effects on the body. In addition, further research into the synthesis of the compound could lead to more efficient and cost-effective methods of production. Finally, further research into the use of this compound in biomedical applications could lead to new treatments for various diseases and medical conditions.

Synthesis Methods

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid is a synthetic compound and can be produced through a variety of methods. The most common synthesis method involves the reaction of 3-chlorobenzoyl chloride with L-proline in the presence of a base such as potassium carbonate. This reaction produces the desired product, which is then purified using column chromatography. Other methods of synthesis, such as the reaction of 3-chlorobenzoyl chloride with L-lysine in the presence of a base, are also available.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid involves the reaction of (S)-3-methyl-2-oxobutanoic acid with 3-chlorobenzoyl chloride followed by reduction of the resulting intermediate and subsequent formylation to yield the final product.", "Starting Materials": [ "(S)-3-methyl-2-oxobutanoic acid", "3-chlorobenzoyl chloride", "Sodium borohydride", "Formic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: (S)-3-methyl-2-oxobutanoic acid is reacted with 3-chlorobenzoyl chloride in the presence of anhydrous sodium carbonate and DMF to yield the intermediate (S)-2-[(3-chlorophenyl)carbonyl]-3-methylbutanoic acid.", "Step 2: The intermediate is reduced using sodium borohydride in methanol to yield (S)-2-[(3-chlorophenyl)hydroxymethyl]-3-methylbutanoic acid.", "Step 3: The resulting intermediate is formylated using formic acid and hydrochloric acid to yield (S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid.", "Step 4: The final product is purified using diethyl ether and sodium hydroxide followed by recrystallization from water." ] }

CAS RN

496019-62-6

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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